molecular formula C8H11NO3 B6214709 rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2763588-86-7

rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B6214709
CAS No.: 2763588-86-7
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, formation of a bicyclic ring system, and oxidation of a ketone to a carboxylic acid.", "Starting Materials": ["(R)-3-Aminocyclopentanone", "Ethyl acetoacetate", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water"], "Reaction": ["Step 1: Protection of the amine group of (R)-3-aminocyclopentanone with acetic anhydride to form the corresponding acetamide.", "Step 2: Addition of ethyl acetoacetate to the acetamide in the presence of sodium borohydride to form a bicyclic intermediate.", "Step 3: Hydrolysis of the intermediate with sodium hydroxide to form the carboxylic acid.", "Step 4: Oxidation of the ketone group in the carboxylic acid with hydrogen peroxide in the presence of hydrochloric acid to form the final product, rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid."] }

CAS No.

2763588-86-7

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.